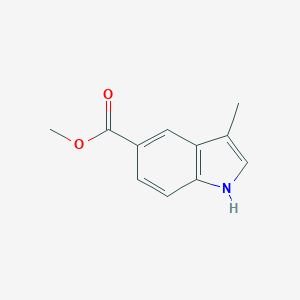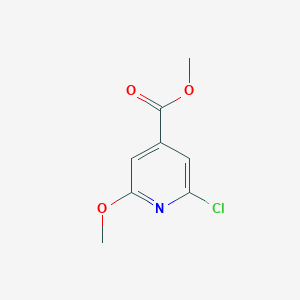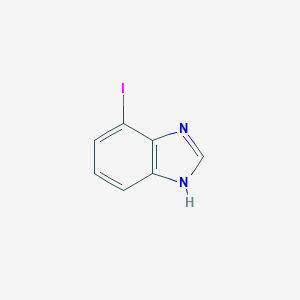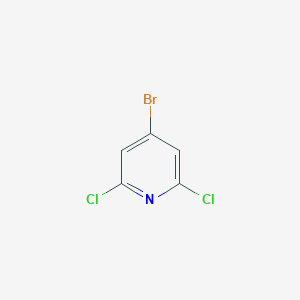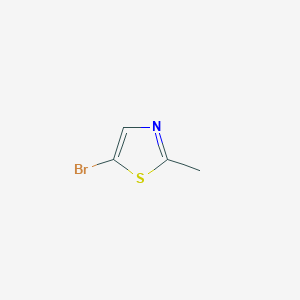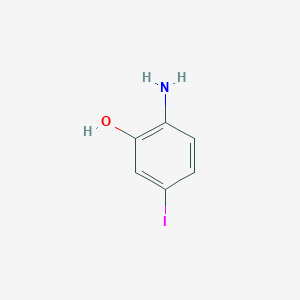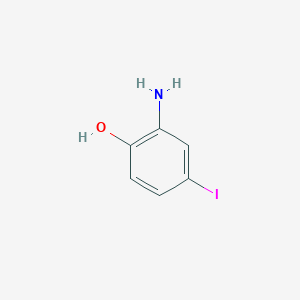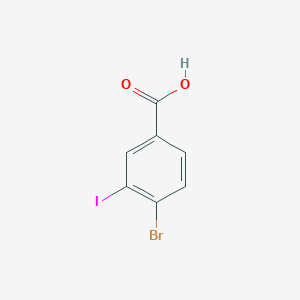![molecular formula C18H19NO3 B079567 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid CAS No. 6955-22-2](/img/structure/B79567.png)
2-[2-(Diethylcarbamoyl)phenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Diethylcarbamoyl)phenyl]benzoic acid, also known as DEAB, is a chemical compound that has been widely used in scientific research for its ability to inhibit the enzyme aldehyde dehydrogenase (ALDH).
Mecanismo De Acción
2-[2-(Diethylcarbamoyl)phenyl]benzoic acid acts as a competitive inhibitor of ALDH, binding to the active site of the enzyme and preventing the oxidation of aldehydes to carboxylic acids. This inhibition leads to an accumulation of aldehydes, which can interfere with the normal functioning of cells and tissues.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on stem cells, 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid has also been shown to have other biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, as well as inhibit the growth and migration of cancer cells. 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid in lab experiments is its specificity for ALDH inhibition, which allows for precise control over the differentiation of stem cells. However, 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid can also have off-target effects on other enzymes and processes, which can complicate the interpretation of experimental results. Additionally, the use of 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid in in vivo experiments may be limited due to its poor solubility and potential toxicity.
Direcciones Futuras
There are several potential future directions for the use of 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid in scientific research. One area of interest is in the study of cancer stem cells, which are thought to play a key role in tumor initiation and progression. 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid could be used to selectively target these cells and prevent their differentiation. Another potential application is in the development of new therapies for inflammatory diseases, where 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid's anti-inflammatory effects could be harnessed to reduce inflammation and tissue damage. Finally, further research is needed to better understand the potential off-target effects of 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid and to develop more specific inhibitors of ALDH for use in research and clinical settings.
In conclusion, 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid, or 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid, is a chemical compound that has shown promise in scientific research for its ability to inhibit the enzyme ALDH and prevent the differentiation of stem cells. While 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid has several advantages for use in lab experiments, its potential off-target effects and toxicity must be carefully considered. Future research directions for 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid include the study of cancer stem cells, the development of new therapies for inflammatory diseases, and the identification of more specific ALDH inhibitors.
Métodos De Síntesis
2-[2-(Diethylcarbamoyl)phenyl]benzoic acid can be synthesized through a multistep process involving the reaction of 2-nitrobenzaldehyde with diethylcarbamoyl chloride, followed by reduction with sodium borohydride and subsequent acidification. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
2-[2-(Diethylcarbamoyl)phenyl]benzoic acid has been used in various scientific research studies, particularly in the field of stem cell research. It has been found to inhibit the activity of ALDH, which is a key enzyme involved in the metabolism of retinoic acid, a signaling molecule that plays a critical role in the differentiation of stem cells. By inhibiting ALDH, 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid can prevent the differentiation of stem cells and maintain them in an undifferentiated state.
Propiedades
Número CAS |
6955-22-2 |
|---|---|
Nombre del producto |
2-[2-(Diethylcarbamoyl)phenyl]benzoic acid |
Fórmula molecular |
C18H19NO3 |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
2-[2-(diethylcarbamoyl)phenyl]benzoic acid |
InChI |
InChI=1S/C18H19NO3/c1-3-19(4-2)17(20)15-11-7-5-9-13(15)14-10-6-8-12-16(14)18(21)22/h5-12H,3-4H2,1-2H3,(H,21,22) |
Clave InChI |
GLEINWWQSCYMIV-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)O |
SMILES canónico |
CCN(CC)C(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)O |
Otros números CAS |
6955-22-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









